2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4-one core, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The presence of a butyl group and a fluorinated phenyl group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate[{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thieno[3,2-d]pyrimidin-4-one core can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic aromatic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Derivatives with reduced functional groups.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound's biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Its unique chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thieno[3,2-d]pyrimidin-4-one core can bind to enzymes or receptors, modulating their activity. The fluorinated phenyl group may enhance the compound's binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the butyl group and the fluorinated phenyl group. Similar compounds include other thieno[3,2-d]pyrimidin-4-ones and related heterocyclic compounds. These compounds may differ in their substituents or core structures, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-6-5-13(20)10-12(14)2/h5-7,9-10,17H,3-4,8,11H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLZEOBLSCKCJZ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=C(C=C3)F)C)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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